5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives, followed by cyclization reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated pyrazoloquinoline compounds.
Scientific Research Applications
5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to therapeutic effects. For instance, it could inhibit topoisomerase enzymes, thereby preventing DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinolines: Similar in structure but lack the pyrazole ring.
Pyrazoles: Contain the pyrazole ring but not fused with quinoline.
Benzyl derivatives: Share the benzyl group but differ in the core structure.
Uniqueness
5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazoloquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-11-12-23-21(13-17)25-22(24(26-27-25)19-8-4-3-5-9-19)16-28(23)15-18-7-6-10-20(14-18)29-2/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZCJOCIYZQUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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